REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]([Br:11])[CH:8]=[C:7]([Br:12])[C:3]=1[C:4]([OH:6])=[O:5].[N+](=[CH2:15])=[N-].C(O)(=O)C>CCOCC.C(OCC)(=O)C>[CH3:15][O:5][C:4](=[O:6])[C:3]1[C:7]([Br:12])=[CH:8][C:9]([Br:11])=[CH:10][C:2]=1[NH2:1]
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C(=CC(=C1)Br)Br
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
70 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred in an ice water bath for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 2N NaHCO3 and brine
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (hexane:EtOAc=8:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=C(C=C1Br)Br)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.3 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |